3-Bromo-5-(5-cyano-2-fluorophenyl)phenol
Description
Properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKCUNKNPPMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686399 | |
| Record name | 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-17-8 | |
| Record name | 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Preparation
The synthesis begins with 5-cyano-2-fluorophenylboronic acid, typically prepared via directed ortho-metalation of 2-fluorobenzonitrile using n-butyllithium, followed by quenching with trimethyl borate. This route achieves 78–85% yield but requires strict anhydrous conditions to prevent protodeboronation.
Coupling with 3,5-Dibromophenol
Reacting 3,5-dibromophenol with 5-cyano-2-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C for 12 hours provides the coupled product. The reaction exhibits excellent regioselectivity for the 5-position due to steric hindrance at the 3-bromo site. Post-coupling, the remaining bromine at position 3 can be preserved for downstream functionalization.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 67–72% |
| Reaction Time | 12–14 hours |
| Pd Loading | 2 mol% |
| Temperature | 80°C |
Ullmann-Type Coupling Strategies
For systems sensitive to palladium residues, copper-mediated Ullmann couplings offer an alternative. This method couples 3-bromo-5-hydroxyphenyl iodide with 2-fluoro-5-cyanophenylzinc chloride under CuI (10 mol%) catalysis.
Zinc Reagent Synthesis
2-Fluoro-5-cyanophenylzinc chloride is prepared via transmetalation from the corresponding Grignard reagent (Mg, THF, 0°C) to ZnCl₂, achieving 89% conversion efficiency. The zinc species demonstrates improved stability compared to magnesium intermediates.
Coupling Optimization
Reaction in dimethylacetamide (DMAc) at 110°C for 24 hours with 1,10-phenanthroline as a ligand affords the target compound in 58–63% yield. While lower than Suzuki couplings, this method avoids precious metal catalysts, reducing production costs for large-scale synthesis.
Multi-Step Assembly from Simple Arenes
A modular approach builds the molecule through sequential functionalization:
Bromination of 5-(5-Cyano-2-fluorophenyl)resorcinol
Direct bromination using Br₂ (1.05 equiv) in acetic acid at 40°C for 6 hours introduces bromine selectively at the 3-position of the resorcinol ring, leveraging the directing effects of the two hydroxyl groups. This step achieves 81% yield with <5% dibrominated byproducts.
Reaction Conditions:
-
Solvent: Glacial acetic acid
-
Temperature: 40°C
-
Catalyst: None required
Selective Dehydroxylation
The redundant hydroxyl group at position 5 is removed via a two-step protection/deprotection sequence:
-
Silylation : Treat with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine (0°C to RT, 2 hours)
-
Hydrogenolysis : Pd/C (5 wt%) under H₂ (3 atm) in ethanol removes the silyl-protected hydroxyl group, yielding the monohydroxy product in 74% overall yield.
Challenges and Mitigation Strategies
Cyano Group Stability
The electron-withdrawing cyano substituent promotes side reactions during coupling steps. Employing low-temperature conditions (0–25°C) and minimizing reaction times reduces nitrile hydrolysis to <3%.
Regiochemical Control
Competitive coupling at the 3- vs. 5-bromo positions is mitigated by:
-
Using bulky ligands (e.g., SPhos) to hinder access to the sterically congested 3-position
-
Adjusting solvent polarity (higher polarity favors 5-position selectivity)
Comparative Analysis of Methods
| Method | Yield (%) | Pd/Cu Load (mol%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki-Miyaura | 67–72 | 2 (Pd) | Excellent | 4.2 |
| Ullmann | 58–63 | 10 (Cu) | Moderate | 3.1 |
| Multi-Step Assembly | 61 (overall) | None | Challenging | 5.8 |
*Cost Index: 1 = lowest, 10 = highest
Emerging Techniques
Recent advances in photoredox catalysis show promise for constructing the biaryl system. Visible-light-mediated coupling between 3-bromo-5-hydroxyphenyltrifluoroborate and 2-fluoro-5-cyanophenyl diazonium salts achieves 65% yield without transition metals . This method remains experimental but offers a sustainable alternative.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(5-cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-5-(5-cyano-2-fluorophenyl)phenol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties. The cyano and fluorine substituents are particularly valuable for improving the pharmacokinetic profiles of drug candidates, such as solubility and bioavailability.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit activity against various cancer cell lines. A study demonstrated that modifications to the phenolic structure could yield compounds with potent anticancer properties by targeting specific enzymes involved in tumor growth .
Materials Science
Advanced Materials Synthesis
In materials science, 3-Bromo-5-(5-cyano-2-fluorophenyl)phenol is utilized to develop advanced materials with specific electronic or optical properties. The brominated structure can enhance flame retardancy in polymers, making it suitable for applications in electronics and construction.
Data Table: Material Properties Comparison
| Property | 3-Bromo-5-(5-cyano-2-fluorophenyl)phenol | Conventional Materials |
|---|---|---|
| Thermal Stability | High | Moderate |
| Flame Retardancy | Excellent | Poor |
| Solubility | Moderate | Variable |
Organic Synthesis
Versatile Intermediate
This compound acts as a versatile intermediate in organic synthesis, facilitating the construction of complex organic molecules through various reactions such as nucleophilic substitution and cross-coupling reactions. Its ability to participate in palladium-catalyzed reactions makes it a valuable tool for synthetic chemists.
Example Reactions
- Nucleophilic Aromatic Substitution: The presence of the cyano group enhances the electrophilicity of the aromatic ring, allowing for efficient substitution reactions with nucleophiles.
- Cross-Coupling Reactions: The bromine atom can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds .
Biological Research
Enzyme Interaction Studies
The unique electronic properties imparted by the cyano and fluorine groups facilitate studies on enzyme interactions and receptor binding. Research indicates that compounds with similar structures can modulate enzyme activity, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(5-cyano-2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine, cyano, and fluorine groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol
- Structure : Bromine at position 3, trifluoromethyl (-CF₃) at position 3.
- Key Differences: The trifluoromethyl group is electron-withdrawing but less polar than the cyano group in the target compound.
- Synthetic Relevance : Used as an intermediate in hydropyrimidine-dione synthesis (e.g., compound 31 in ) .
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
- Structure : Bromine at position 3, hydroxymethyl (-CH₂OH) at position 5, with additional hydroxyl groups.
- Key Differences: The hydroxymethyl and diol groups enhance hydrophilicity compared to the cyano-fluorophenyl substituent in the target compound.
- Natural Occurrence : Isolated from marine algae Vertebrata fruticulosa .
5-Bromo-2-(5-bromo-1H-indol-2-yl)-3-fluorophenol
- Structure : Bromine at positions 5 and 2 (indole-linked), fluorine at position 3.
Electronic and Reactivity Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-5-(5-cyano-2-fluorophenyl)phenol?
- Methodology :
- Step 1 : Begin with a phenol derivative and introduce bromine via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂ in a polar solvent like acetic acid) .
- Step 2 : Attach the 5-cyano-2-fluorophenyl moiety via Suzuki-Miyaura coupling. Use Pd(dppf)Cl₂ as a catalyst with potassium acetate in dioxane at 80°C under inert atmosphere .
- Step 3 : Optimize yields by adjusting stoichiometry (e.g., 1.5 equivalents of boronic ester) and reaction time (2–16 hours) .
- Key Considerations : Monitor regioselectivity using TLC and HPLC to avoid byproducts from competing substitution sites.
Q. How can structural characterization be performed for this compound?
- Techniques :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional strain. Prepare high-quality single crystals via slow evaporation in dichloromethane/hexane .
- Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR (C≡N stretch ~2220 cm⁻¹) .
Q. What are the preliminary biological screening protocols?
- Assays :
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only blanks.
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
- Approach :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing Br with Cl or CF₃) using analogs like 3-Bromo-5-(trifluoromethyl)phenol .
- Dose-Response Curves : Test varying concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance .
Q. What strategies enhance the compound’s stability in aqueous media?
- Experimental Design :
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
- Derivatization : Introduce sulfonate esters or PEGylated side chains to improve hydrophilicity .
- Outcome Metrics : Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C).
Q. How to investigate its mechanism of action in anticancer pathways?
- Methods :
- Kinase Inhibition Assays : Screen against VEGFR-2, TIE-2, and EphB4 using fluorescence polarization .
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence in treated vs. untreated cells .
- Advanced Tools : Use molecular docking (AutoDock Vina) to predict binding modes to kinase domains .
Methodological Challenges and Solutions
Q. Why do crystallization attempts fail, and how to troubleshoot?
- Common Issues : Poor solubility or polymorphic variability.
- Solutions :
- Solvent Screening : Test mixtures like DMSO/EtOH or acetone/water for optimal supersaturation .
- Seeding : Introduce microcrystals from vapor diffusion methods to induce nucleation .
Q. How to validate purity for pharmacological studies?
- Protocol :
- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS to detect impurities ≥0.1% .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br ratios (±0.3% tolerance) .
Comparative Analysis
Q. How does this compound compare to 3-Bromo-5-(trifluoromethyl)phenol in reactivity?
- Key Differences :
- Electrophilicity : The cyano group in the target compound enhances electron-withdrawing effects, accelerating nucleophilic aromatic substitution compared to CF₃ analogs .
- Biological Profiles : Fluorophenyl derivatives show higher blood-brain barrier penetration in murine models .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
